molecular formula C49H61N9O8 B1672131 GR 94800 CAS No. 141636-65-9

GR 94800

Cat. No.: B1672131
CAS No.: 141636-65-9
M. Wt: 904.1 g/mol
InChI Key: CWEISCOCKRHHOU-UJYVDGJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

GR 94800 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution . The major products formed depend on the specific reaction conditions and the target modifications.

Comparison with Similar Compounds

GR 94800 is unique due to its high selectivity for NK2 receptors over NK3 receptors . Similar compounds include:

These comparisons highlight the specificity and potential therapeutic applications of this compound in receptor pharmacology.

Biological Activity

GR 94800, a selective tachykinin NK2 receptor antagonist, has garnered significant attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and implications for future research.

Compound Overview

  • Chemical Name : this compound
  • CAS Number : 141636-65-9
  • Mechanism of Action : this compound selectively antagonizes NK2 receptors with high potency, displaying pKB values of 9.6 for NK2, 6.4 for NK1, and 6.0 for NK3 receptors .

This compound's primary mechanism involves the inhibition of neurokinin signaling pathways, particularly those mediated by tachykinins like neurokinin A (NKA). By blocking NK2 receptors, this compound effectively reduces the physiological responses triggered by these neuropeptides. This has been demonstrated in various in vitro and in vivo studies that assess the compound's impact on neuronal activity and muscle contraction.

Effects on Muscle Contraction

In a study examining the contractile responses in the canine rectoanal region, this compound was shown to significantly inhibit NKA-induced contractions in isolated muscle strips. The study found that responses were approximately 50% tachykinergic and sensitive to this compound at a concentration of 1 µM . This highlights the compound's utility in modulating gastrointestinal motility through its action on NK2 receptors.

Table 1: pKB Values of this compound

Receptor TypepKB Value
NK29.6
NK16.4
NK36.0

Case Study 1: In Vivo Effects on Pain Response

In an experimental model assessing pain response, rats treated with GR 205171 (another NK1 receptor antagonist) demonstrated altered responses to noxious stimuli when compared to wild-type controls. The study indicated that while GR 205171 inhibited substance P-mediated responses, the role of NKA was also significant and could be selectively blocked by this compound . This suggests that both neurokinins contribute to pain pathways and that targeting these receptors may provide therapeutic benefits.

Case Study 2: Gastrointestinal Function

Research involving isolated muscle strips from the canine rectoanal region revealed that this compound effectively blocked NKA-induced contractions. The study showed that motor innervation to the internal anal sphincter was predominantly sympathetic and sensitive to both pharmacological agents and electrical stimulation . The findings underscore the potential of this compound in treating conditions associated with dysregulated gastrointestinal motility.

Future Directions

The biological activity of this compound presents numerous avenues for future research:

  • Therapeutic Applications : Given its role as an NK2 receptor antagonist, further exploration into its use for gastrointestinal disorders or pain management is warranted.
  • Combination Therapies : Investigating the effects of this compound in combination with other neurokinin antagonists may yield synergistic effects beneficial for clinical applications.
  • Translational Research : More studies are needed to translate findings from animal models to human applications, particularly regarding dosing strategies and long-term effects.

Properties

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H61N9O8/c1-4-5-21-37(42(50)59)54-47(64)40-23-14-25-57(40)49(66)41-24-15-26-58(41)48(65)39(27-32-16-8-6-9-17-32)56-46(63)38(28-34-29-51-36-22-13-12-20-35(34)36)55-44(61)31(3)52-43(60)30(2)53-45(62)33-18-10-7-11-19-33/h6-13,16-20,22,29-31,37-41,51H,4-5,14-15,21,23-28H2,1-3H3,(H2,50,59)(H,52,60)(H,53,62)(H,54,64)(H,55,61)(H,56,63)/t30-,31-,37-,38+,39-,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEISCOCKRHHOU-UJYVDGJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H61N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161781
Record name GR 94800
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

904.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141636-65-9
Record name GR 94800
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141636659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GR 94800
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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